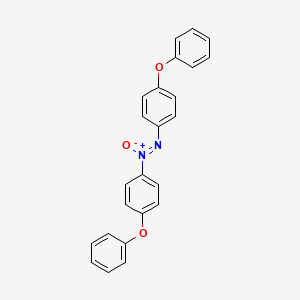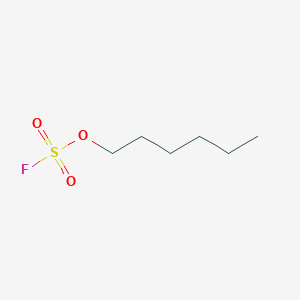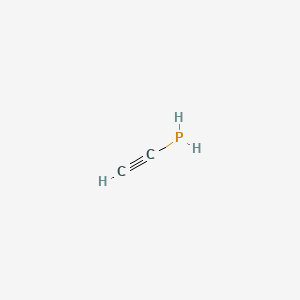
Dicarbon phosphide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicarbon phosphide, with the chemical formula C₂P, is a compound that consists of two carbon atoms and one phosphorus atomThe compound has a molecular weight of 54.9952 and is identified by the CAS Registry Number 12602-39-0 .
準備方法
Synthetic Routes and Reaction Conditions: Dicarbon phosphide can be synthesized through various methods. One common approach involves the reaction of phosphine (PH₃) with methane (CH₄) in electron-irradiated interstellar ice analogues . This method demonstrates the formation of phosphorus-carbon bonds, which are crucial for the synthesis of this compound.
Industrial Production Methods: Industrial production of this compound typically involves high-temperature reduction of metal compounds together with phosphate. This method requires temperatures around 200°C and involves solid-liquid reactions . Another approach includes the use of phosphite, hypophosphite, or phosphine for reduction at lower temperatures, leading to smaller and more active phosphide particles .
化学反応の分析
Types of Reactions: Dicarbon phosphide undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as oxygen or hydrogen peroxide.
Reduction: Reduction reactions often involve reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Substitution reactions can occur with halogens or other electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield phosphorus oxides, while reduction can produce phosphine derivatives.
科学的研究の応用
Dicarbon phosphide has a wide range of scientific research applications:
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: this compound is being investigated for its potential use in drug delivery systems and as a therapeutic agent.
作用機序
The mechanism of action of dicarbon phosphide involves its interaction with molecular targets and pathways. The compound can form stable complexes with metals and other elements, influencing various chemical and biological processes. Its unique electronic properties make it suitable for applications in catalysis and material science .
類似化合物との比較
Phosphine (PH₃): A simple phosphorus hydride with different reactivity and applications.
Phosphorus Nitride (PN): Contains both phosphorus and nitrogen, with distinct chemical properties.
Carbon Phosphide (CP): Similar to dicarbon phosphide but with different carbon-phosphorus bonding.
Uniqueness: this compound stands out due to its unique combination of carbon and phosphorus atoms, leading to distinct electronic and chemical properties. Its ability to form stable complexes and participate in various reactions makes it a valuable compound in scientific research and industrial applications.
特性
CAS番号 |
12602-39-0 |
|---|---|
分子式 |
C2H3P |
分子量 |
58.02 g/mol |
IUPAC名 |
ethynylphosphane |
InChI |
InChI=1S/C2H3P/c1-2-3/h1H,3H2 |
InChIキー |
LQEQXNYQQIBNEM-UHFFFAOYSA-N |
正規SMILES |
C#CP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


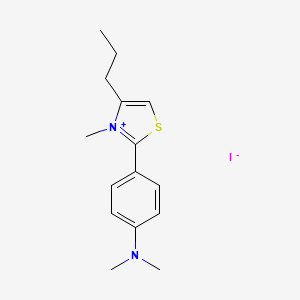

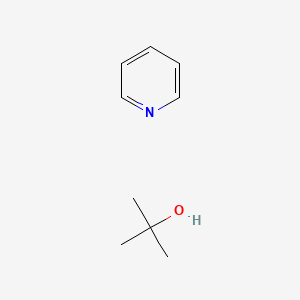
![1-N,4-N-bis[4-(N,N'-dimethylcarbamimidoyl)phenyl]-1-N',4-N'-dimethylbenzene-1,4-dicarboximidamide;hydrochloride](/img/structure/B14714744.png)
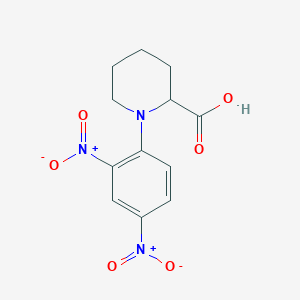
![[Alumanetriyltri(propane-3,1-diyl)]tris(trimethylsilane)](/img/structure/B14714767.png)
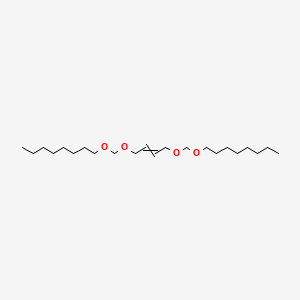
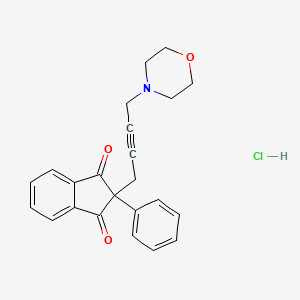
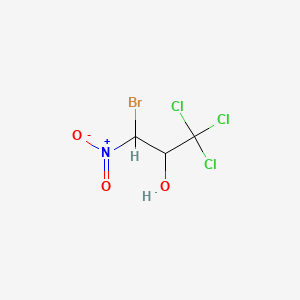

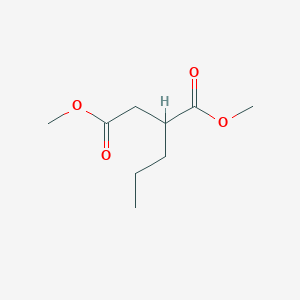
![1,2,3,4,5-Pentachloro-6-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14714792.png)
